4-(2-methylpropoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
4-(2-Methylpropoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 2-methylpropoxy group and a 5-methyl-1,3,4-thiadiazol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylpropoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoic acid, which is then reacted with ammonia to form 4-aminobenzoic acid.
Substitution with 2-Methylpropoxy Group: The 4-aminobenzoic acid is then reacted with 2-methylpropanol in the presence of a dehydrating agent such as phosphorus oxychloride to form 4-(2-methylpropoxy)benzoic acid.
Formation of the Thiadiazole Ring: The 4-(2-methylpropoxy)benzoic acid is then reacted with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride to form the 1,3,4-thiadiazole ring.
Final Coupling: The final step involves coupling the 4-(2-methylpropoxy)benzoic acid with 5-methyl-1,3,4-thiadiazole-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpropoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or thiadiazoles.
Scientific Research Applications
4-(2-Methylpropoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical agent due to its structural similarity to other bioactive benzamides.
Mechanism of Action
The mechanism of action of 4-(2-methylpropoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The thiadiazole ring is known to interact with various biological targets, which could contribute to the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methylpropoxy)-N-(1,3,4-thiadiazol-2-yl)benzamide: Lacks the methyl group on the thiadiazole ring.
4-(2-Methylpropoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)aniline: Contains an aniline group instead of a benzamide group.
4-(2-Methylpropoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzoic acid: Contains a carboxylic acid group instead of a benzamide group.
Uniqueness
4-(2-Methylpropoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of both the 2-methylpropoxy group and the 5-methyl-1,3,4-thiadiazol-2-yl group, which confer specific chemical and biological properties. The combination of these functional groups may result in unique interactions with biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
4-(2-methylpropoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-9(2)8-19-12-6-4-11(5-7-12)13(18)15-14-17-16-10(3)20-14/h4-7,9H,8H2,1-3H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXRUBFWFIXBIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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